molecular formula C6H4BrClN2O2 B13869065 Methyl 5-bromo-3-chloropyrazine-2-carboxylate CAS No. 61655-82-1

Methyl 5-bromo-3-chloropyrazine-2-carboxylate

Cat. No.: B13869065
CAS No.: 61655-82-1
M. Wt: 251.46 g/mol
InChI Key: WAKKYDYEXHZKFX-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H4BrClN2O2 and a molecular weight of 251.465 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-3-chloropyrazine-2-carboxylate typically involves the bromination and chlorination of pyrazine derivatives. One common method includes the reaction of 5-bromo-3-chloropyrazine-2-carboxylic acid with methanol in the presence of a catalyst to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-chloropyrazine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 5-bromo-3-chloropyrazine-2-carboxylate depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and pharmaceuticals .

Biological Activity

Methyl 5-bromo-3-chloropyrazine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H5BrClN2O2. It features a pyrazine ring with bromine and chlorine substituents, which significantly influence its biological properties. The compound is characterized by its ability to interact with various biological targets, altering their activity.

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors. This interaction can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis. Research has indicated that the compound may act as an inhibitor of certain kinases, which are crucial in cancer signaling pathways .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has shown effectiveness against a range of bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, in vitro assays revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The anticancer activity of this compound has been explored in various cancer cell lines. Notably, it demonstrated cytotoxic effects in breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell migration, making it a candidate for further development in cancer therapeutics .

Case Studies

  • Study on Anticancer Activity :
    A study conducted by Kim et al. (2006) evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy :
    Research published in Journal of Medicinal Chemistry highlighted the compound's broad-spectrum antimicrobial activity. It was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, indicating its potential for treating infections caused by multidrug-resistant organisms.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
This compoundC7H5BrClN2O2Exhibits significant antimicrobial and anticancer activities
Methyl 6-bromo-5-chloropyrazine-2-carboxylateC7H5BrClN2O2Similar structure but different biological activity profile
Methyl 3-chloro-pyrazine-2-carboxylateC6H5ClN2O2Lacks bromine substitution; less potent biologically

Properties

CAS No.

61655-82-1

Molecular Formula

C6H4BrClN2O2

Molecular Weight

251.46 g/mol

IUPAC Name

methyl 5-bromo-3-chloropyrazine-2-carboxylate

InChI

InChI=1S/C6H4BrClN2O2/c1-12-6(11)4-5(8)10-3(7)2-9-4/h2H,1H3

InChI Key

WAKKYDYEXHZKFX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(N=C1Cl)Br

Origin of Product

United States

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